molecular formula C17H16O3 B600365 3,4-Dimethoxychalcone CAS No. 5416-71-7

3,4-Dimethoxychalcone

Número de catálogo: B600365
Número CAS: 5416-71-7
Peso molecular: 268.31 g/mol
Clave InChI: LSHZPTCZLWATBZ-CSKARUKUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La 3,4-Dimetoxi-calcona es un compuesto químico que pertenece a la familia de las calconas, que se caracteriza por la presencia de dos anillos aromáticos unidos por un sistema carbonílico α,β-insaturado de tres carbonos. Este compuesto ha atraído una atención significativa debido a sus diversas actividades biológicas y aplicaciones terapéuticas potenciales .

Mecanismo De Acción

La 3,4-Dimetoxi-calcona ejerce sus efectos principalmente a través de la activación de factores de transcripción como TFEB y TFE3, que están involucrados en la autofagia. Al promover la translocación de estos factores al núcleo, aumenta la expresión de genes relacionados con la autofagia y la biogénesis lisosomal. Esto lleva a la degradación de componentes celulares dañinos y a una mejor homeostasis celular . Además, modula la vía de señalización AMPK-TRPML1-calcineurina, contribuyendo a sus efectos protectores .

Compuestos similares:

Singularidad: La 3,4-Dimetoxi-calcona se destaca por su actividad de inducción de la autofagia más amplia en comparación con otras calconas y sus posibles aplicaciones terapéuticas en enfermedades neuroinflamatorias y cardiovasculares .

Análisis Bioquímico

Biochemical Properties

3,4-Dimethoxychalcone induces autophagy in several cell lines from endothelial, myocardial, and myeloid/macrophagic origin . This is demonstrated by the aggregation of the autophagosome marker GFP-LC3 in the cytoplasm of cells, as well as the downregulation of its nuclear pool indicative of autophagic flux .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis . In the vein graft model, local application of 3,4-DC was able to maintain the lumen of vessels and reduce neointima lesions .

Molecular Mechanism

The molecular mechanism of this compound involves the induction of autophagy through activation of the transcription factors TFE3 and TFEB . It also alleviates pyroptosis and necroptosis after spinal cord injury .

Temporal Effects in Laboratory Settings

It has been shown to induce autophagy in several cell lines .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a contusion SCI model in mice, it was found to exert a neuroprotective effect .

Metabolic Pathways

It is known to induce autophagy, which is an evolutionarily conserved cellular process culminating in the lysosomal degradation of dispensable and potentially harmful material present in the cytoplasm of cells .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm of cells, as demonstrated by the aggregation of the autophagosome marker GFP-LC3 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 3,4-Dimetoxi-calcona se puede sintetizar mediante la reacción de condensación de Claisen-Schmidt. Esto implica la reacción de 3,4-dimetoxi-benzaldehído con acetofenona en presencia de una base como el hidróxido de sodio o el hidróxido de potasio en una solución de etanol. La reacción normalmente procede bajo condiciones de reflujo durante varias horas, seguida de una purificación mediante recristalización .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para la 3,4-Dimetoxi-calcona no están ampliamente documentados, el enfoque general implica escalar la reacción de condensación de Claisen-Schmidt. Esto puede incluir la optimización de las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, para lograr mayores rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La 3,4-Dimetoxi-calcona sufre varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

Principales productos formados:

Aplicaciones Científicas De Investigación

Caloric Restriction Mimetic

3,4-Dimethoxychalcone is recognized as a caloric restriction mimetic (CRM), which means it can induce effects similar to those of caloric restriction without the need for reduced caloric intake. This property is significant for promoting longevity and healthspan.

  • Mechanism of Action : The compound enhances autophagy by activating transcription factors such as TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3). These factors are crucial for the transcription of genes involved in lysosomal biogenesis and autophagy regulation .
  • Functional Recovery in Spinal Cord Injury : In studies involving spinal cord injury models, this compound has been shown to reduce glial scar formation and motor neuron death, leading to improved functional recovery. This effect is attributed to its ability to inhibit pyroptosis and necroptosis while promoting autophagy .

Cardiovascular Health

The compound has demonstrated cardioprotective effects, making it a candidate for cardiovascular disease management.

  • Autophagy Induction : Research indicates that this compound induces autophagy in various cardiovascular-relevant cell types. This induction helps in preventing age-associated diseases such as atherosclerosis .
  • In Vivo Studies : In animal models, the compound has been shown to protect against myocardial infarction and improve outcomes following coronary artery ligation. The cardioprotective effects are linked to enhanced autophagic activity in cardiomyocytes .

Cancer Treatment

This compound has potential applications in cancer therapy due to its ability to enhance the efficacy of anticancer treatments.

  • Enhancement of Chemotherapy : Studies suggest that the compound improves the effectiveness of chemotherapy agents by promoting autophagy in cancer cells. This process can lead to increased cancer cell death and better therapeutic outcomes .
  • Mechanistic Insights : The activation of TFEB and TFE3 by this compound plays a crucial role in mediating these anticancer effects. By enhancing autophagic flux, the compound may help in overcoming drug resistance commonly seen in cancer therapies .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Caloric RestrictionInduces TFEB-mediated autophagy; enhances longevity , ,
Cardiovascular HealthProtects against myocardial infarction; induces autophagy ,
Cancer TreatmentEnhances chemotherapy efficacy; promotes cell death , ,

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Spinal Cord Injury Model : In an experimental setup involving spinal cord injury, treatment with this compound resulted in significant reductions in neuronal damage and improvements in motor function due to its dual action on autophagy and cell death pathways .
  • Atherosclerosis Prevention : In models of atherosclerosis, this compound was effective in preventing neointimal hyperplasia by inducing autophagy in endothelial cells and macrophages, suggesting its potential as a preventive agent against cardiovascular diseases .

Comparación Con Compuestos Similares

Uniqueness: 3,4-Dimethoxychalcone stands out due to its broader autophagy-inducing activity compared to other chalcones and its potential therapeutic applications in neuroinflammatory and cardiovascular diseases .

Actividad Biológica

3,4-Dimethoxychalcone (3,4-DC) is a compound of significant interest in pharmacological research due to its diverse biological activities. It belongs to the chalcone class of flavonoids and has been identified as a caloric restriction mimetic (CRM), which has implications for various health conditions, particularly those related to autophagy and cardiovascular diseases.

Autophagy Induction
3,4-DC has been shown to induce autophagy across various cell types, including endothelial cells, cardiomyocytes, and macrophages. This induction is mediated through the activation of transcription factors such as TFEB (transcription factor EB), which plays a crucial role in lysosomal biogenesis and autophagic flux. In studies, 3,4-DC treatment resulted in the aggregation of the autophagosome marker LC3 in the cytoplasm, indicating enhanced autophagic activity .

Inhibition of Cell Death Pathways
Research indicates that 3,4-DC can inhibit pyroptosis and necroptosis—two forms of programmed cell death—by enhancing autophagy. This effect contributes to improved functional recovery in models of spinal cord injury (SCI), where 3,4-DC reduced glial scar formation and motor neuron death . The compound's ability to modulate these pathways suggests potential therapeutic applications in neuroinflammatory diseases.

Preclinical Evidence

Atherosclerosis Models
In vivo studies using mouse models of atherosclerosis have demonstrated that 3,4-DC can significantly reduce neointimal hyperplasia and aortic lesions. These findings suggest that the compound may have protective effects against cardiovascular diseases by acting directly on vascular cells rather than through systemic metabolic changes .

Neuroprotective Effects
In models of spinal cord injury, 3,4-DC treatment led to enhanced recovery outcomes. RNA sequencing analyses revealed that it influences pathways associated with oxidative stress and cellular survival mechanisms . The compound's neuroprotective properties are attributed to its ability to promote autophagy while inhibiting detrimental cell death pathways.

Summary of Biological Activities

The following table summarizes key biological activities and effects of this compound:

Biological Activity Description References
Autophagy Induction Enhances autophagic flux via TFEB activation; observed in multiple cell types.
Cardiovascular Protection Reduces neointimal hyperplasia and aortic lesions in atherosclerosis models.
Neuroprotection Improves functional recovery after spinal cord injury by inhibiting pyroptosis/necroptosis.
Antioxidant Activity Exhibits antioxidant properties; potential use as a UV protection factor.

Case Studies

  • Atherosclerosis Prevention : In a study involving ApoE−/− mice fed an atherogenic diet, administration of 3,4-DC resulted in significant reductions in plaque formation and vascular inflammation. The study highlighted the compound's role as an autophagy inducer that directly affects vascular health .
  • Spinal Cord Injury Recovery : A preclinical model demonstrated that treatment with 3,4-DC led to reduced neuronal death and improved motor function post-injury. The underlying mechanism was linked to enhanced autophagy and decreased levels of inflammatory markers associated with cell death .

Propiedades

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHZPTCZLWATBZ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53744-27-7, 5416-71-7
Record name NSC237973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chalcone,4-dimethoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11868
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary mechanism of action of 3,4-Dimethoxychalcone (3,4-DC) at the cellular level?

A1: this compound acts as a caloric restriction mimetic (CRM). [, ] This means it can mimic the beneficial effects of caloric restriction, a dietary intervention known to promote health and longevity. 3,4-DC achieves this by stimulating a cellular process called autophagy, specifically macroautophagy, which is responsible for degrading and recycling cellular components. [, ] 3,4-DC triggers autophagy by activating the transcription factors TFEB and TFE3, which then promote the expression of genes involved in autophagy. []

Q2: How does this compound influence autophagy in the context of spinal cord injury?

A2: Research indicates that this compound promotes functional recovery after spinal cord injury by enhancing TFEB-mediated autophagy. [] This upregulation of autophagy helps to inhibit two other forms of cell death, pyroptosis and necroptosis, further contributing to its protective effect in this context. []

Q3: What role does the AMPK-TRPML1-calcineurin signaling pathway play in the activity of this compound?

A3: Studies suggest that this compound can partially regulate TFEB activity through the AMPK-TRPML1-calcineurin signaling pathway. [] This pathway is known to be involved in various cellular processes, including autophagy regulation, and its modulation by 3,4-DC adds another layer to the compound's mechanism of action. []

Q4: What is the significance of TFEB in the therapeutic effects of this compound, particularly in cardiac ischemia/reperfusion injury?

A4: Research indicates that TFEB plays a crucial role in the cardioprotective effects of this compound. [] During ischemia/reperfusion injury, TFEB activation leads to the upregulation of autophagy, which can become dysregulated and lead to a form of cell death called autosis. [] 3,4-DC, by activating TFEB, can exacerbate this autophagic activity and potentially worsen myocardial injury in this specific context. []

Q5: What are the potential therapeutic applications of this compound based on its observed biological activities?

A5: Based on its biological activity, this compound has shown potential in preclinical studies for several therapeutic applications:

  • Cancer Therapy: 3,4-DC has demonstrated the ability to enhance the efficacy of anticancer chemotherapy, potentially through its influence on the immune system and tumor microenvironment. [] More research is necessary to explore its potential as an adjuvant therapy.
  • Neuroprotection: The compound's ability to reduce glial scar formation and promote functional recovery after spinal cord injury suggests potential for neuroprotective therapies. [] Further research is needed to explore applications in other neurological conditions.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H16O3. Its molecular weight is 268.3 g/mol. []

Q7: What spectroscopic data is available to characterize this compound?

A7: Several research papers mention the use of various spectroscopic techniques to characterize this compound:

  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups within the molecule. [, , , ]
  • Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR are used to determine the structure and confirm the identity of the compound. [, , , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to analyze the purity of the synthesized compound and confirm its molecular weight. [, , , ]
  • UV-Vis Spectrophotometry: This technique is used to measure the ultraviolet (UV) absorbance of this compound, which is relevant to its potential use in sunscreen products. [, , , ]

Q8: Has this compound demonstrated any potential for use in sunscreen formulations?

A8: Yes, research indicates that this compound possesses properties that make it a candidate for sunscreen formulations:

  • UV Absorption: It exhibits UV absorption capabilities, particularly in the UVA range, making it potentially beneficial for protecting the skin from harmful UV radiation. [, , , ]
  • Antioxidant Activity: 3,4-DC exhibits antioxidant activity, which can further contribute to its protective effects against UV-induced skin damage. [, , ]
  • Formulation Potential: Studies have explored incorporating this compound into various topical formulations, including gels, creams, and microemulsions, to assess its stability and efficacy as a sunscreen agent. [, , ]

Q9: Does the structure of this compound lend itself to forming stable formulations?

A9: Research suggests that this compound can be formulated into stable topical preparations:

  • Gel Formulations: Studies have successfully incorporated 3,4-DC into gel formulations, demonstrating good physical stability over time. [, ]
  • Cream Formulations: Research has shown that 3,4-DC can be incorporated into cream formulations with good stability profiles, suitable for topical application. []
  • Microemulsions: Investigations into microemulsions containing 3,4-DC have shown promise in terms of stability and potential for enhancing skin penetration. []

Q10: How does the chemical structure of chalcones relate to their biological activity, specifically focusing on this compound?

A10: The core structure of chalcones, including this compound, features an α,β-unsaturated carbonyl system, which contributes significantly to their biological activity. [] Modifications to this core structure, such as the addition of different substituents, can alter their reactivity and influence their biological effects:

  • Methoxy Groups: The presence of methoxy groups at the 3 and 4 positions of the B-ring in this compound is thought to contribute to its anti-inflammatory activity. []
  • Hydroxy Groups: While 3,4-DC does not have hydroxy groups on the A-ring, other chalcones with hydroxy groups often exhibit increased radical scavenging activity and antioxidant potential. []
  • Michael Acceptor Reactivity: The α,β-unsaturated carbonyl system of chalcones makes them Michael acceptors, allowing them to react with nucleophilic sulfhydryl groups on proteins. This reactivity is thought to be crucial for their ability to modulate cellular signaling pathways and exert biological effects. []

Q11: What in vitro studies have been conducted to investigate the antileishmanial activity of this compound and related chalcones?

A11: In vitro studies have explored the antileishmanial activity of this compound and other naturally occurring chalcones:

  • Activity against Leishmania species: Research has demonstrated the activity of 3,4-DC against Leishmania donovani, L. infantum, L. enrietii, and L. major, indicating its potential as a starting point for developing antileishmanial agents. []
  • Mechanism of Action: While the precise mechanism of action against Leishmania is still under investigation, it is believed that chalcones like 3,4-DC may interfere with parasite-specific metabolic pathways or essential enzymes. []
  • Cytotoxicity: It is important to note that 3,4-DC and other antileishmanial chalcones have also shown some level of cytotoxicity towards mammalian cells in vitro. [] Further research is needed to develop analogs with improved selectivity and reduced toxicity.

Q12: Has the potential for this compound to act as an inhibitor of the epidermal growth factor receptor (EGFR) been explored through computational methods?

A12: Yes, molecular docking studies have been employed to assess the potential of this compound and its derivatives as EGFR inhibitors:

  • Binding Affinity: Computational simulations have shown that 3,4-DC and related compounds can dock into the active site of EGFR, suggesting potential as inhibitors of this receptor tyrosine kinase. []
  • Structure-Activity Relationship: Modifications to the chalcone structure, such as the introduction of hydroxy groups, have been shown to influence their binding affinity for EGFR in silico, providing insights for the development of more potent analogs. []
  • Pharmacokinetic Predictions: Computational platforms, such as pkCSM, have been used to predict the pharmacokinetic properties of 3,4-DC, including absorption, distribution, metabolism, excretion, and toxicity, providing valuable information for further drug development efforts. []

Q13: What analytical techniques are commonly employed for the characterization, quantification, and monitoring of this compound?

A13: Researchers use various analytical techniques for characterizing, quantifying, and monitoring this compound:

  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) is commonly used to separate, identify, and quantify 3,4-DC in complex mixtures, such as plant extracts or biological samples. []
  • Spectroscopic Methods: UV-Vis spectrophotometry is employed for quantifying 3,4-DC in solutions based on its specific absorbance properties. []
  • Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry, enabling accurate identification and quantification of 3,4-DC in complex matrices. []

Q14: What is the historical context and are there any significant milestones in the research of this compound?

A14: While a comprehensive historical overview of this compound research is beyond the scope of this Q&A, some key milestones include:

  • Early Synthesis and Characterization: The synthesis and initial characterization of 3,4-DC likely occurred in the early to mid-20th century, as chalcones have been a subject of chemical synthesis for many decades. []
  • Discovery of Biological Activities: Research into the biological activities of 3,4-DC, including its anti-inflammatory, antioxidant, and potential anticancer properties, has gained momentum in recent decades. []
  • Identification as a Caloric Restriction Mimetic: The identification of 3,4-DC as a caloric restriction mimetic, capable of inducing autophagy and promoting health benefits associated with caloric restriction, represents a significant milestone in understanding its therapeutic potential. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.